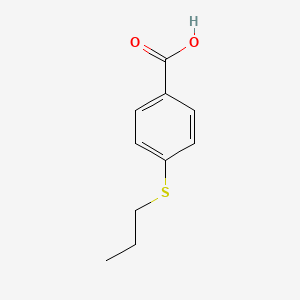

4-(Propylsulfanyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Propylsulfanyl)benzoic acid is a chemical compound with the molecular formula C10H12O2S . It has a molecular weight of 196.27 .

Synthesis Analysis

The synthesis of this compound involves a route with high total yields, mild conditions, and simple operation . The process includes three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Safety and Hazards

The safety information for 4-(Propylsulfanyl)benzoic acid indicates that it may be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives, such as 4-(propylsulfanyl)benzoic acid, are often involved in various biochemical reactions .

Mode of Action

Benzoic acid, a related compound, is known to have antimicrobial properties and is often used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .

Biochemical Pathways

This compound, being a derivative of benzoic acid, may be involved in similar biochemical pathways. Benzoic acids are the building blocks of most of the phenolic compounds in foods . They are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of shikimate and phenylpropanoid pathway .

Pharmacokinetics

It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid , which may suggest a similar metabolic pathway for this compound.

Result of Action

Benzoic acid, a related compound, is known to have antimicrobial properties and is often used as a food preservative .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can play significant roles in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities

Cellular Effects

Benzoic acid derivatives have been shown to exhibit antimicrobial properties, suggesting that they may influence cell function

Molecular Mechanism

It is known that benzoic acid derivatives can participate in various biochemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Subcellular Localization

Understanding the subcellular localization of a protein or compound is a key step toward understanding its cellular function

Properties

IUPAC Name |

4-propylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWLRLMBMBHNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)

![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)

![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2781867.png)

![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)

![3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2781872.png)